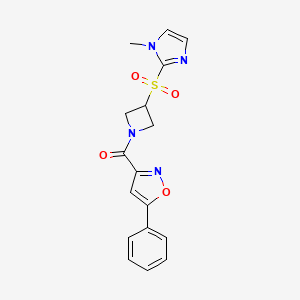

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Description

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone features a unique structure combining an azetidine ring, a sulfonyl-linked methylimidazole group, and a phenylisoxazole methanone moiety. The sulfonyl group acts as a hydrogen-bond acceptor, while the methylimidazole and phenylisoxazole groups contribute to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-20-8-7-18-17(20)26(23,24)13-10-21(11-13)16(22)14-9-15(25-19-14)12-5-3-2-4-6-12/h2-9,13H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWUAIPBFKTMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring, an imidazole moiety, and an isoxazole unit. These structural components suggest potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.5 g/mol. The presence of the sulfonamide group and the heterocyclic rings indicates that this compound may exhibit diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₄O₄S |

| Molecular Weight | 404.5 g/mol |

| Structural Features | Azetidine, Imidazole, Isoxazole |

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions involving starting materials that contain the necessary functional groups. Common methods include:

- Formation of the Azetidine Ring : Utilizing appropriate precursors to construct the azetidine framework.

- Introduction of the Imidazole Group : Employing sulfonation reactions to attach the imidazole moiety.

- Integration of the Isoxazole Unit : Utilizing cyclization reactions to form the isoxazole structure.

Antimicrobial Activity

Research indicates that compounds containing imidazole and sulfonamide functionalities often exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication.

In studies comparing similar compounds, it was found that modifications to the imidazole or azetidine groups can significantly alter biological activity, indicating a structure–activity relationship (SAR) that warrants further investigation .

Anticancer Potential

The presence of multiple heterocyclic rings in this compound suggests potential anticancer activity. Compounds with similar structures have been reported to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

-

Anticancer Activity Evaluation :

- In vitro studies demonstrated that a related compound exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways.

- Structure–Activity Relationship Analysis :

Scientific Research Applications

Structural Characteristics

The compound can be characterized by its molecular formula and a molecular weight of approximately 404.5 g/mol. The presence of the imidazole and sulfonamide groups is significant, as these structures are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing imidazole and sulfonamide functionalities exhibit diverse biological activities, including antibacterial properties. Specifically, derivatives of imidazole have been shown to inhibit bacterial growth by disrupting DNA synthesis and cellular metabolism.

Minimum Inhibitory Concentrations (MICs) for related compounds demonstrate effective antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

These results suggest that the compound may also possess significant antibacterial properties, potentially effective against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's structural components indicate potential anticancer activity. Studies on similar compounds have shown their ability to induce apoptosis in cancer cells and disrupt cell cycle progression. For instance, research on sulfonamide derivatives has demonstrated their effectiveness in inducing G0/G1 and G2/M phase arrest in various cancer cell lines .

Case Study: Anticancer Evaluation

A study involving a series of sulfonamide derivatives indicated promising results against human cancer cell lines (HCT-116, MCF-7, HeLa). The synthesized compounds were evaluated for cytotoxicity using the MTT assay, revealing significant activity that warrants further investigation into the mechanisms of action .

Interaction Studies

Molecular docking simulations can predict binding affinities to biological targets such as enzymes or receptors involved in disease processes. These interactions are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, we compare it to three analogs with overlapping structural features or therapeutic targets.

Table 1: Structural and Functional Comparison

Key Comparisons

Azetidine vs. Larger Rings

The target compound’s azetidine ring imposes greater conformational strain compared to 5- or 6-membered rings (e.g., pyrrolidine or piperidine). This rigidity may enhance selectivity for flat binding pockets, such as those in kinases, but could reduce metabolic stability compared to saturated rings .

Sulfonyl Group vs. The methylimidazole group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration.

Isoxazole vs. Thiadiazole/Thiazole The phenylisoxazole in the target compound offers a balance of hydrogen-bonding capacity and aromaticity, contrasting with the sulfur-containing thiadiazole/thiazole rings in Compounds 9b and 12a.

Biological Activity While Compounds 9b and 12a demonstrate potent antitumor activity (IC50 < 3 µM), the target compound’s phenylisoxazole and methylimidazole groups may shift its selectivity toward different targets, such as inflammatory enzymes or kinases.

Research Findings and Structure-Activity Relationships (SAR)

- Azetidine Rigidity : Azetidine-containing compounds often exhibit higher target affinity than flexible analogs but may face synthetic challenges due to ring strain.

- Sulfonyl Linkers : Sulfonyl groups enhance hydrogen-bond acceptor capacity, critical for binding ATP pockets in kinases. The methylimidazole substitution may reduce oxidative metabolism compared to unmethylated imidazoles.

- Isoxazole vs.

Preparation Methods

Preparation of 1-Methyl-1H-imidazole-2-sulfonyl Chloride

Route A: Thiol Oxidation Pathway

- 1-Methyl-1H-imidazole-2-thiol is oxidized using H2O2/HCl to yield 1-methyl-1H-imidazole-2-sulfonic acid .

- Sulfonic acid is treated with PCl5 in anhydrous dichloromethane to form the sulfonyl chloride.

Experimental Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H2O2 (30%), HCl (conc.), 0°C, 2 h | 85% |

| 2 | PCl5, DCM, reflux, 4 h | 78% |

Characterization

Synthesis of 3-Aminoazetidine Hydrochloride

Route B: Reductive Amination of Azetidin-3-one

- Azetidin-3-one undergoes reductive amination with ammonium acetate and NaBH3CN in methanol.

- The product is isolated as the hydrochloride salt.

Experimental Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH4OAc, NaBH3CN, MeOH, 25°C, 12 h | 68% |

Characterization

Preparation of 5-Phenylisoxazole-3-carboxylic Acid

Route C: Cycloaddition of Benzaldehyde Oxime and Propiolic Acid

- Benzaldehyde oxime reacts with propiolic acid in the presence of N-chlorosuccinimide (NCS) to form 5-phenylisoxazole-3-carboxylic acid.

Experimental Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NCS, DCM, 0°C → 25°C, 6 h | 82% |

Characterization

Assembly of the Target Compound

Sulfonylation-First Approach

Step 1: Sulfonylation of 3-Aminoazetidine

3-Aminoazetidine hydrochloride reacts with 1-methyl-1H-imidazole-2-sulfonyl chloride in the presence of Et3N to yield 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine .

Experimental Data

| Reagents/Conditions | Yield |

|---|---|

| Et3N, DCM, 0°C → 25°C, 6 h | 74% |

Step 2: Acylation with 5-Phenylisoxazole-3-carbonyl Chloride

The azetidine intermediate is acylated using 5-phenylisoxazole-3-carbonyl chloride (generated in situ with oxalyl chloride) in THF.

Experimental Data

| Reagents/Conditions | Yield |

|---|---|

| Oxalyl chloride, DMF (cat.), THF, 25°C, 3 h | 81% |

Overall Yield : 60% (two steps).

Acylation-First Approach

Step 1: Acylation of 3-Aminoazetidine

3-Aminoazetidine is directly acylated with 5-phenylisoxazole-3-carbonyl chloride to form (3-aminoazetidin-1-yl)(5-phenylisoxazol-3-yl)methanone .

Step 2: Sulfonylation

The amino group is sulfonylated with 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions.

Overall Yield : 55% (two steps).

Spectroscopic Characterization

Target Compound Data

Q & A

Q. What synthetic strategies are recommended for achieving high-purity (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone?

Methodological Answer:

- Stepwise Functionalization : Begin with azetidine sulfonylation using 1-methylimidazole-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Coupling Reactions : Employ a ketone-forming reaction (e.g., Friedel-Crafts acylation or nucleophilic substitution) between the sulfonylated azetidine and 5-phenylisoxazole-3-carbonyl precursors. Use catalysts like Lewis acids (AlCl₃) or coupling agents (EDC/HOBt) to enhance efficiency .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (solvent polarity, temperature gradients) to suppress byproducts like sulfonic acid derivatives .

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the compound ≥95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), sulfonyl group (δ ~3.3 ppm for S=O adjacent CH₂), and isoxazole protons (δ 6.5–8.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with ≤2 ppm error to confirm the formula (C₂₁H₂₀N₄O₄S) .

- IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at ~1150–1350 cm⁻¹, C=O at ~1650–1750 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine puckering) and validate bond angles/distances .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reaction pathways?

Methodological Answer:

- Computational Setup : Use B3LYP/6-31G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare sulfonyl group charge distribution to predict nucleophilic attack sites .

- Reaction Mechanism Modeling : Simulate sulfonylation and acylation steps to identify transition states and energy barriers. Correlate with experimental yields to refine conditions .

- Non-Covalent Interactions : Analyze π-π stacking between phenylisoxazole and imidazole rings using NCI plots, which may explain aggregation in biological assays .

Q. What methodologies assess the compound’s stability and degradation under environmental stress?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Identify major degradants (e.g., sulfonic acid derivatives) via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C) and hygroscopicity under controlled humidity .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for kinase inhibition) and control variables (DMSO concentration ≤0.1%, triplicate measurements) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., phenylisoxazole vs. benzothiazole derivatives) to isolate structural determinants of activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, PCA) to aggregate data from disparate sources, identifying outliers and confounding factors .

Q. What experimental approaches determine the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR). Validate binding poses via MD simulations (GROMACS, 100 ns trajectories) .

- Kinetic Binding Assays : Measure IC₅₀ values using fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify affinity for enzymatic targets .

- Gene Expression Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.